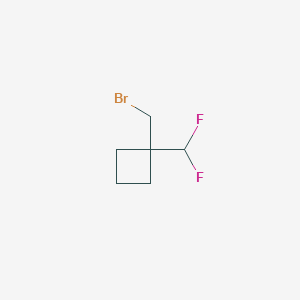

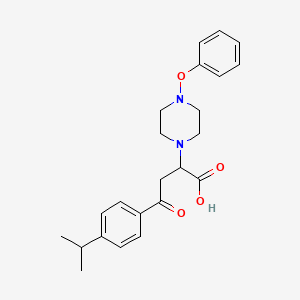

![molecular formula C10H14O B2493674 Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one CAS No. 2248287-18-3](/img/structure/B2493674.png)

Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one and related compounds often involves multi-step organic reactions, including Diels-Alder cycloadditions, which are crucial for constructing the spirocyclic framework. For instance, Burnell and Valenta (1991) discussed the π-facial stereoselectivity in Diels-Alder reactions of a rigid carbocyclic diene related to the spirocyclic structure, highlighting the significance of steric interactions at the transition state for achieving desired adduct ratios (Burnell & Valenta, 1991).

Molecular Structure Analysis

The molecular structure of spiro compounds is often elucidated using advanced spectroscopic techniques, such as NMR. Khalilov et al. (1990) provided insights into the stereochemistry of spiro(bicyclo[2.2.1]hepta-2,5-diene-7,1′-cyclopropane) dimers through ^13C NMR spectroscopy, demonstrating the utility of methylene carbon atom signals for stereochemical assignments (Khalilov et al., 1990).

Chemical Reactions and Properties

Spiro compounds like this compound undergo a range of chemical reactions, reflecting their versatile chemical properties. Billups et al. (2002) explored the thermal rearrangements of spiro[2.4]hepta-1,4,6-trienes, revealing pathways to different cyclobutane dimers and the influence of structural variations on reaction rates (Billups et al., 2002).

Physical Properties Analysis

The study of physical properties, such as liquid crystal behavior, provides insights into the material characteristics of spiro compounds. Chan et al. (1987) investigated compounds incorporating cyclobutane, spiro[3.3]heptane, and dispiro[3.1.3.1]decane rings, elucidating the effects of these ring systems on liquid crystal behavior and supporting the development of new materials (Chan et al., 1987).

Chemical Properties Analysis

The chemical properties of this compound are closely related to its reactivity in various organic transformations. For example, the catalytic asymmetric synthesis involving spirooxindole skeletons incorporated with cyclobutane moieties showcases the potential of such structures in stereoselective organic synthesis, highlighting their importance in medicinal chemistry and drug discovery (Qi et al., 2014).

Wissenschaftliche Forschungsanwendungen

Chemical Rearrangements

Rearrangements in Spirocyclobutane-Substituted 2-Norbornyl Cations : Research has shown that spiroannellated cyclobutane rings, when compared with cyclopropane analogues, exhibit unique chemical behaviors. For instance, the tosylhydrazone of spiro[bicyclo[2.2.1]heptane-2,1′-cyclobutan]-6-one, when photolyzed, resulted in alcohols with a specific distribution of deuterium, and ring expansion was not observed, contrasting the cyclopropane analogue (Kirmse, Landscheidt, & Siegfried, 1998).

Thermal Rearrangements of Spiro[2.4]hepta-1,4,6-trienes : Another study demonstrated that upon thermolysis, spiro[2.4]hepta-1,4,6-triene yielded bicyclo[3.2.0]hepta-1,3,6-triene, which further underwent dimerization to form cyclobutanes. This process illustrates the compound's propensity for forming structurally diverse derivatives under thermal conditions (Billups et al., 2002).

Spirocyclopropane Substitutions

- Generation and Rearrangement of Spirocyclopropane-Substituted 2-Norbornyl Cations : Research on the substitution of spirocyclopropane in norbornyl cations indicates complex chemical dynamics, including faster solvolysis rates and unique reactivity compared to exo-2-norbornyl esters. This study contributes to the understanding of the chemical properties and reactivity of spirocyclopropane-substituted compounds (Kirmse, Landscheidt, & Schleich, 1992).

Diels-Alder Reactions

- π-Facial Stereoselectivity in Diels–Alder Reactions : In the context of Diels–Alder reactions, spiro[bicyclo[2.2.1]heptane-2,1′-[2,4]cyclopentadiene] exhibited specific π-facial stereoselectivity. This research contributes to understanding the steric interactions in such reactions, which is crucial for predicting product outcomes in synthetic chemistry (Burnell & Valenta, 1991).

Lewis Acid-Catalyzed Cyclization

- Formation of Bicyclo[2.2.1]heptane Derivatives : The unexpected formation of bicyclo[2.2.1]heptane derivatives via Lewis acid-catalyzed transannular double cyclization highlights the compound's versatility in organic synthesis. This phenomenon is particularly significant as it shows the unpredictable outcomes in synthetic pathways (Majo et al., 2000).

Medium Effects on Stereomutation

- Medium Effects on Stereomutation of Cyclopropanones : The investigation into the effects of the medium on the rates of stereomutation of cyclopropanones provides insights into the influence of solvents on the reactivity and stability of spirocyclopropane derivatives. This research is essential for understanding the solvent effects in chemical reactions involving such compounds (Cordes & Berson, 1996).

Hydrogen Bonding Patterns

- Hydrogen Bonding Patterns in Spirocyclic Oxindoles : The crystal structures of spirocyclic oxindoles have been determined, providing insights into the hydrogen bonding patterns of these compounds. This research is crucial for understanding the structural properties and interactions in spirocyclic compounds (Lemmerer & Michael, 2010).

Ring-Opening Olefin Metathesis Polymerization

- Ring-Opening Metathesis Polymerization : Spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) was used in ring-opening olefin metathesis polymerization, illustrating the compound's potential in polymer science. This research provides valuable information on the polymerization behavior of spiro compounds (Seehof & Risse, 1993).

Eigenschaften

IUPAC Name |

spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-9-5-10(6-9)4-7-1-2-8(10)3-7/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSCICPFSNSVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC23CC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)

![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)

![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)

![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)

![2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B2493603.png)

![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2493613.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)